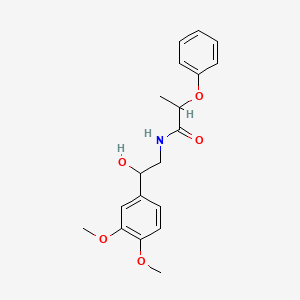
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Wissenschaftliche Forschungsanwendungen
1. Glutaminase Inhibition
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, through its analogs like BPTES, has been explored for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition is significant in therapeutic applications, particularly in limiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
2. Antimicrobial and Antiviral Activities
Derivatives of this compound have shown good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens. Specific derivatives demonstrated superior efficacy compared to traditional agents in inhibiting the growth of Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).
3. Antibacterial Agents
The compound's derivatives, particularly involving 1,3,4-oxadiazole and 1H-benzo[d]imidazol-2-thiols, have been synthesized and found to exhibit significant antibacterial activity. This indicates potential for developing new antibacterial agents (Ramalingam et al., 2019).
4. Anticancer Screening
Imidazothiadiazole analogs of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and shown to possess cytotoxic activities against various cancer cell lines, especially breast cancer. The structural and spectral features of these compounds were also explored (Abu-Melha, 2021).
5. Local Anaesthetic Activities
Derivatives of this compound were synthesized and evaluated for local anaesthetic activity using the rat sciatic nerve model. This indicates potential applications in the development of local anaesthetics (Badiger et al., 2012).
6. Hemolytic Activity and Antimicrobial Evaluation
Certain derivatives have been assessed for antimicrobial and hemolytic activities, showing promising results against various microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
7. Antitumor Evaluation
Some derivatives have been synthesized and evaluated for their potential anticancer activities against various cancer cell lines, showing significant results and providing insight into new therapeutic approaches (Ekrek et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVAVQMAYPXWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

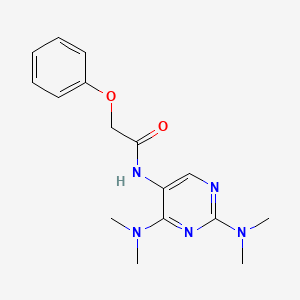
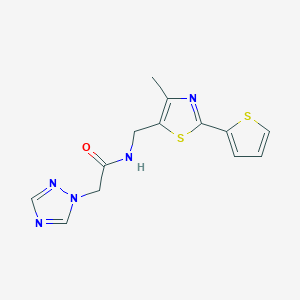
![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)
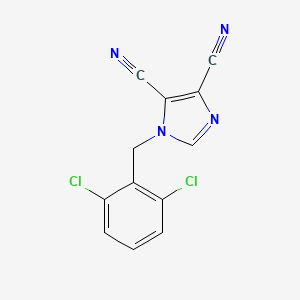
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)


![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)

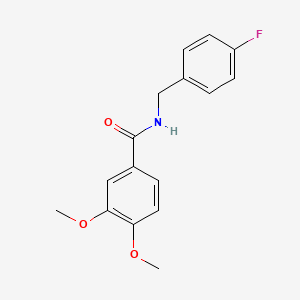
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)
![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)
